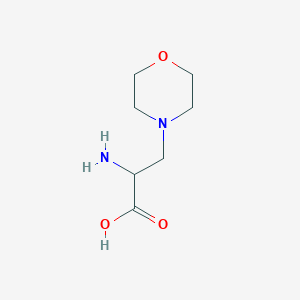

2-Amino-3-morpholinopropanoic acid

Description

Properties

IUPAC Name |

2-amino-3-morpholin-4-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c8-6(7(10)11)5-9-1-3-12-4-2-9/h6H,1-5,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBWWSOQRZVLPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary Design

The reaction employs (S)-2-N-(N′-benzylprolyl)aminobenzophenone (BPB) as a chiral ligand, which coordinates with Ni(II) to form a rigid complex. Dehydroalanine serves as the Michael acceptor, reacting with morpholine in the presence of this complex to induce enantioselectivity. The auxiliary directs the nucleophilic attack of morpholine to the β-carbon, yielding the (S)-enantiomer with 25% isolated yield.

Reaction Conditions and Optimization

Key parameters include:

- Temperature : 20–25°C to balance reaction rate and enantiomeric excess.

- Solvent System : Methanol/water (4:1) ensures solubility of both organic and inorganic components.

- pH Control : Maintained at 8.5–9.0 using ammonium hydroxide to stabilize the Ni(II) complex.

Despite moderate yields, this method achieves >99% enantiomeric excess (ee), as confirmed by chiral HPLC.

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution offers an alternative route to access optically pure this compound. A patent detailing the production of 2-amino-3-hydroxypropanoic acid derivatives provides transferable insights into this approach.

Racemic Synthesis Precursor

The racemic substrate is synthesized via:

Lipase-Catalyzed Kinetic Resolution

- Enzyme Selection : Candida antarctica lipase B (CAL-B) exhibits high activity toward the (R)-enantiomer.

- Reaction Setup : Racemic ester (e.g., methyl 2-amino-3-morpholinopropanoate) is treated with CAL-B in phosphate buffer (pH 7.0) at 37°C.

- Outcome : The (S)-ester remains unhydrolyzed, while the (R)-acid is recovered with 85% ee after 24h.

Chiral Resolution Using Camphorsulfonic Acid

A patent describing L-DOPA synthesis provides a classical resolution strategy applicable to this compound.

Diastereomeric Salt Formation

- Resolution Agent : D-(+)-Camphorsulfonic acid forms a sparingly soluble salt with the (S)-enantiomer.

- Solvent System : Ethanol/water (3:1) at 0–5°C promotes selective crystallization.

- Yield : 40–50% recovery of (S)-2-amino-3-morpholinopropanoic acid with 98% ee after two recrystallizations.

Protection-Deprotection Strategies for Amino Group Stability

Boc-Protected Intermediate Synthesis

- Protection : Treating this compound with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C.

- Morpholine Introduction : Boc-protected β-bromoalanine undergoes nucleophilic substitution with morpholine (K₂CO₃, DMF, 60°C, 8h).

- Deprotection : TFA-mediated Boc removal (CH₂Cl₂, 25°C, 2h) yields the free amino acid.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-3-morpholinopropanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo derivative.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

®-2-Amino-3-morpholinopropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein-ligand interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products

Mechanism of Action

The mechanism of action of ®-2-Amino-3-morpholinopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes to modulate their activity. This interaction can influence various biochemical processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiocyanate derivatives vary significantly in structure, reactivity, and applications. Below is a detailed comparison of tert-amyl thiocyanate with structurally or functionally related compounds:

Structural and Functional Analogues

Methyl Thiocyanate (CH3SCN) Chemical Properties: A volatile liquid with a linear alkyl chain, leading to higher electrophilicity at the SCN group compared to branched analogues. Toxicity: Metabolizes to release cyanide, akin to other aliphatic thiocyanates like Lethane and Thanite . Applications: Historically used as an insecticide; now largely obsolete due to toxicity concerns.

Benzyl Thiocyanate (C6H5CH2SCN)

- Reactivity : The single-bond S–C linkage in benzyl thiocyanate reduces electrophilicity compared to its isothiocyanate counterpart (benzyl isothiocyanate), limiting its ability to activate human TRPA1 ion channels .

- Applications : Used in organic synthesis for introducing thiocyanate groups.

- Key Difference : The aromatic benzyl group in benzyl thiocyanate enables π-π interactions absent in tert-amyl thiocyanate, altering solubility and coordination behavior.

2-(3-Chlorophenyl)-2-oxoethyl Thiocyanate (C10H6ClNOSC) Physical Properties: White crystalline solid (m.p. 144–148°C) with a high boiling point (~387°C) due to polar aromatic and ketone groups . Reactivity: The electron-withdrawing chlorine and ketone groups enhance electrophilicity at the SCN group, favoring nucleophilic attacks. Key Difference: Tert-amyl thiocyanate lacks electron-withdrawing substituents, rendering it less reactive in polar reactions.

Coordination Chemistry

Thiocyanates exhibit diverse coordination modes in metal complexes. For example:

- Fe(NCS)2 and Cd(NCS)2 Coordination Polymers: These form octahedral geometries with thiocyanate bridging ligands, as seen in [Cd(NCS)2(4-cyanopyridine)2]n .

- Tert-Amyl Thiocyanate: Its bulky tert-amyl group likely prevents dense network formation in coordination polymers, favoring monodentate S-coordination rather than bridging modes .

Data Tables

Table 1: Physical and Chemical Properties of Selected Thiocyanates

Research Findings and Implications

- Reactivity : Tert-amyl thiocyanate’s steric bulk may impede reactions requiring planar transition states (e.g., [3,3]-sigmatropic rearrangements), unlike fluorinated allyl thiocyanates that readily isomerize to isothiocyanates .

- Thermodynamic Stability: In coordination polymers, linear alkyl thiocyanates (e.g., methyl) form stable networks, whereas tert-amyl derivatives likely favor soluble monomeric complexes due to steric constraints .

- Safety : While aliphatic thiocyanates generally pose cyanide risks, tert-amyl thiocyanate’s lower volatility and metabolic stability may mitigate acute toxicity compared to methyl analogues .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-morpholinopropanoic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves introducing the morpholino group to an amino acid backbone. A methodological approach includes:

- Starting Materials : Use L-serine or L-alanine derivatives to provide the amino acid scaffold .

- Morpholino Group Introduction : Perform nucleophilic substitution using morpholine under alkaline conditions (e.g., K₂CO₃ in DMF) to replace a leaving group (e.g., halide) at the β-position .

- Purification : Employ recrystallization or column chromatography to isolate the product, followed by HPLC to verify purity (>98%) .

- Optimization : Adjust solvent polarity, temperature, and stoichiometry to enhance yield. Monitor reaction progress via TLC or LC-MS.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the morpholino ring (δ ~2.5–3.5 ppm for N-CH₂ groups) and amino acid backbone .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity and stability .

- X-ray Crystallography : Resolve stereochemistry for enantiopure forms, though this requires high-quality crystals .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for this compound?

- Solubility : The compound is polar due to the morpholino and carboxylic acid groups. Use aqueous buffers (pH 6–8) or polar aprotic solvents (DMSO, DMF) for dissolution. Solubility data for analogous compounds (e.g., 2-Amino-3-phenylpropanoic acid: ~1706 mg/L in water) provide benchmarks .

- Stability : Store at −20°C under inert gas to prevent oxidation. The dihydrochloride salt form (if applicable) enhances stability and solubility .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are suitable?

- Chiral Auxiliaries : Use L-serine derivatives with Evans oxazolidinones to enforce stereochemistry at the α-amino position .

- Asymmetric Catalysis : Employ palladium-catalyzed C–N coupling with chiral ligands (e.g., BINAP) to introduce the morpholino group enantioselectively .

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, temperature) to favor a single enantiomer during nucleophilic substitution .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation)?

- Assay Validation : Standardize assay conditions (e.g., buffer pH, cofactors) to minimize variability. For example, conflicting results in kinase inhibition studies may arise from differences in ATP concentrations .

- Structural Analysis : Compare binding modes using molecular docking (e.g., AutoDock Vina) with resolved protein structures (PDB) to identify critical interactions .

- Control Experiments : Test metabolite interference (e.g., hydrolysis products) using LC-MS to rule offtarget effects .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding using AMBER or GROMACS to assess stability of the morpholino group in active sites .

- Quantum Mechanics (QM) : Calculate partial charges and electrostatic potentials (e.g., DFT at B3LYP/6-31G* level) to refine docking scores .

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical pharmacophoric features (e.g., hydrogen bond donors/acceptors) for SAR studies .

Methodological Notes

- Data Reproducibility : Cross-reference spectral data with NIST databases to confirm peak assignments .

- Contradictory Results : Replicate experiments using independent synthetic batches and orthogonal analytical methods (e.g., NMR + HPLC) .

- Advanced Applications : For protein-ligand studies, combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to quantify binding kinetics and thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.